Home > Products > Screening Compounds P71234 > 7-{[1,1'-BIPHENYL]-4-YL}-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
7-{[1,1'-BIPHENYL]-4-YL}-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE -

7-{[1,1'-BIPHENYL]-4-YL}-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Catalog Number: EVT-5502093
CAS Number:
Molecular Formula: C21H14N4O
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Cyclocondensation reactions: This approach utilizes 3-amino-1,2,4-triazoles and various building blocks like β-ketoesters [, ], β-diketones [], or α,β-unsaturated ketones [] to form the triazolopyrimidine core.
  • Multicomponent reactions: These reactions allow for the one-pot synthesis of triazolopyrimidines from simpler starting materials [].
  • Modifications of existing triazolopyrimidines: Existing triazolopyrimidines can be further modified through alkylation, acylation, or other reactions to introduce desired substituents [, , ].
Molecular Structure Analysis

While the specific molecular structure analysis of 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is not available in the provided literature, general structural features of [, , ]triazolo[1,5-a]pyrimidines can be described. These molecules consist of a pyrimidine ring fused with a triazole ring. The 7-(4-biphenylyl) and 2-(2-furyl) substituents are attached to the triazolopyrimidine core, likely influencing the molecule's overall conformation, electronic properties, and potential interactions with biological targets.

Chemical Reactions Analysis
  • N-alkylation: This reaction introduces alkyl groups at the nitrogen atoms of the triazolopyrimidine ring [].
  • Hydrolysis: Hydrolysis can be employed to convert ester or nitrile groups present on the triazolopyrimidine scaffold into carboxylic acids or amides [, ].
  • Substitution reactions: Halogen or other leaving groups on the triazolopyrimidine ring can be replaced by various nucleophiles, allowing for further structural diversification [, ].
Mechanism of Action
  • Kinase inhibitors: These compounds can bind to the active site of kinases, blocking their activity and interfering with cellular signaling pathways [].
  • Adenosine receptor antagonists: These molecules bind to adenosine receptors, preventing the binding of adenosine and modulating its effects on various physiological processes [, ].
  • Antimicrobial agents: Certain triazolopyrimidines possess antibacterial or antifungal properties by inhibiting crucial enzymes or interfering with microbial metabolism [, ].

Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

    Compound Description: This compound represents a class of triazolopyrimidines investigated for their preparation using green chemistry principles []. The research focuses on utilizing 4,4’-trimethylenedipiperidine as an efficient and environmentally friendly additive in the synthesis process.

    Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine. The key structural difference lies in the substituents at the 2 and 7 positions. While the target compound features a 4-biphenylyl group at the 7 position and a 2-furyl group at the 2 position, this related compound has a 4-phenyl group at the 7 position and various ester groups at the 6 position. These variations highlight the exploration of structure-activity relationships within this class of compounds.

Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

    Compound Description: This class of compounds represents a series of CDK2 inhibitors with promising anticancer activity, particularly against MCF-7, HCT-116, and HepG-2 cell lines [, ]. These compounds exhibited significant cytotoxic activity, with some demonstrating superior potency compared to Sorafenib.

    Relevance: Though structurally distinct from the target compound 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, these pyrazolopyrimidine derivatives highlight the exploration of fused heterocyclic systems for anticancer activity. This emphasizes the importance of exploring diverse heterocyclic scaffolds in medicinal chemistry for targeted biological activity.

Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives

    Compound Description: These derivatives were designed as potential anticancer agents, with a focus on their cytotoxicity against MCF-7, HCT-116, and PC-3 cancer cell lines []. Specifically, derivatives containing a 2-(4-bromophenyl)triazole or a 2-(anthracen-9-yl)triazole moiety displayed significant potency against the MCF-7 cell line.

    Relevance: The thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine core of these compounds is structurally analogous to the [, , ]triazolo[1,5-a]pyrimidine scaffold present in 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine. This highlights the importance of the triazolopyrimidine core in the context of anticancer research and suggests that modifications to this core structure, such as the incorporation of a thienyl ring, can modulate biological activity.

4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN)

    Compound Description: MTPPN was studied for its structural and spectral properties using computational methods, including density functional theory (DFT) and molecular docking simulations []. This research aimed to understand its electronic structure, potential drug-likeness, and possible interactions with biological targets such as AChE, BChE, and α-GLY proteins.

    Relevance: MTPPN and the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, share the central [, , ]triazolo[1,5-a]pyrimidine scaffold. While they differ in their substituents, the shared core structure suggests potential similarities in their physicochemical properties and potential biological activities. This highlights the significance of the triazolopyrimidine scaffold in medicinal chemistry and encourages further exploration of its derivatives.

7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

    Compound Description: This series of chromene-based compounds was investigated for their antimicrobial activity []. The study aimed to explore the effect of structural modifications on their potency against various microorganisms.

    Relevance: Though not directly sharing the same core structure as 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, these chromene derivatives exemplify the broader exploration of heterocyclic compounds for their biological activities. The research on these compounds underscores the significance of structural modifications in influencing antimicrobial activity and provides a comparative context for understanding the structure-activity relationships of various heterocyclic scaffolds.

5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (dmtp) Complexes

    Compound Description: This research investigates the coordination chemistry of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (dmtp) with copper(II) and zinc(II) ions, resulting in the formation of diverse metal complexes [, ]. The study explores the influence of pseudohalide ligands on the structural versatility and properties of these complexes.

    Relevance: dmtp represents a simplified core structure of the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, lacking the 2-furyl and 7-(4-biphenylyl) substituents. The investigation of dmtp complexes provides insights into the coordination behavior of the triazolopyrimidine moiety and its potential for forming diverse metal complexes. This fundamental understanding of the core structure's coordination chemistry can be valuable for understanding the interactions of the target compound with biological targets or in the development of metal-based drugs.

cis-[PtCl2(4,7-H-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine)2].2H2O

    Compound Description: This platinum(II) complex, featuring 4,7-H-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine as a ligand, was investigated for its potential as an antitumor agent []. The study explored its reactivity with model nucleobases, its interaction with DNA, and its cytotoxicity against cancer cell lines.

    Relevance: This complex highlights the potential of using the triazolopyrimidine scaffold, similar to the one in 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, in the design of metal-based anticancer drugs. The study's findings suggest that modifications to the triazolopyrimidine ring can influence the complex's reactivity and biological activity, providing valuable information for developing new platinum-based drugs.

7-Substituted 5-amino-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines

    Compound Description: This series of pyrazolotriazolopyrimidines was developed as potential A2A adenosine receptor antagonists []. The research focused on understanding the structure-activity relationships and the influence of substituents on the pyrazole ring on both the activity and water solubility of the compounds.

    Relevance: These derivatives share a similar heterocyclic framework with the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, particularly the presence of a furyl ring. The exploration of different substituents at the 7-position on the pyrazole ring in these derivatives highlights the efforts to fine-tune the pharmacological profile of this class of compounds. Understanding the structure-activity relationships of these close analogs provides valuable insights for potentially optimizing the target compound's properties.

    Compound Description: Hmtpo and its silver(I) complexes were studied for their structural characteristics in both crystalline and less condensed phases []. The research aimed to elucidate the influence of Hmtpo's coordination modes on the resulting polymeric structures and intermetallic interactions.

    Relevance: Hmtpo shares the core triazolo[1,5-a]pyrimidine structure with the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine. The study's insights into Hmtpo's diverse coordination modes and its ability to bridge metal centers provide valuable information for understanding the potential coordination chemistry of the target compound, especially with transition metal ions.

7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines

    Compound Description: This series of compounds was investigated for their supramolecular assemblies and hydrogen bonding patterns, which are influenced by the nature and position of the substituents on the aryl ring [].

    Relevance: These derivatives share the core [, , ]-triazolo-[1,5-a]pyrimidine framework with the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine. Studying the crystal structures of these analogs provides valuable insights into the potential intermolecular interactions that the target compound might exhibit, particularly the role of hydrogen bonding and pi-stacking interactions in its solid-state packing. Understanding these interactions can be crucial for designing crystalline forms of the target compound with desired physicochemical properties.

    Compound Description: This research focuses on measuring the vaporization enthalpies of these nitrogen-containing heterocyclic compounds []. The study investigates their potential for self-association and its impact on their thermodynamic properties.

    Relevance: The inclusion of 1,2,4-triazolo[1,5-a]pyrimidine in this study directly relates to the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, as it represents the core structure. The findings, particularly the observation of a higher vaporization enthalpy for 1,2,4-triazolo[1,5-a]pyrimidine, suggest a potential for self-association in this class of compounds. This insight can be relevant for understanding the physicochemical properties and potential intermolecular interactions of the target compound in solution or the solid state.

7-(2-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444) and 7-(2-(4-(2-fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420)

    Compound Description: These compounds were developed as PET and SPECT radiotracers for mapping A2A receptors in the brain []. They demonstrated specific binding to the target receptor and favorable brain kinetics.

    Relevance: Both compounds share the 2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine core with the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine. The variations lie in the substituents at the 7-position. The fact that these radiotracers demonstrate high affinity for the A2A receptor suggests that the core structure, including the 2-furyl group, plays a crucial role in their binding. This information supports the potential biological relevance of the target compound and suggests that it might also interact with similar biological targets.

Benzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidines and Benzopyrano[3',4':5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

    Compound Description: This study focuses on the synthesis and antibacterial activity of a series of benzopyrano-fused pyrimidine and triazolopyrimidine derivatives [].

    Relevance: While these compounds don't share the exact core with 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, they represent another class of heterocyclic systems with biological activity. The research emphasizes the broader significance of exploring fused heterocyclic scaffolds, particularly those containing pyrimidine or triazolopyrimidine moieties, for discovering novel bioactive compounds.

    Compound Description: This research investigates the synthesis, structural characterization, and cytotoxic activity of ibmtp and its platinum(II) complexes []. The study highlights the impact of non-leaving ligands on the complexes' antitumor activity.

    Relevance: Like the previously mentioned dmtp, ibmtp shares the core triazolo[1,5-a]pyrimidine structure with the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine. The study's focus on the cytotoxic activity of ibmtp platinum(II) complexes provides valuable insight into the potential for using triazolopyrimidines as ligands in metal-based anticancer drug development.

5-(1-Pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine derivatives

    Compound Description: This research describes the synthesis of various heterocyclic systems, including pyrazoles, pyrimidines, and triazolopyrimidines, using 5-(1-pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine as a versatile building block [].

    Relevance: This work highlights the use of a thienopyrimidine derivative to synthesize diverse heterocyclic systems, including triazolopyrimidines. Although the core structure differs from 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, the synthetic methodologies and transformations employed can be relevant for exploring the synthesis of related triazolopyrimidine derivatives.

C9- and C2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines

    Compound Description: This research explores the synthesis and biological evaluation of a series of pyrazolotriazolopyrimidines as potential A2A and A3 adenosine receptors antagonists []. The study examines the impact of substituent modifications at the C9 and C2 positions on receptor affinity and selectivity.

    Relevance: The core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure in these derivatives is analogous to the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine. This study highlights the importance of the furanyl ring at the C2 position for receptor binding, which is consistent with the presence of a 2-furyl substituent in the target compound. Additionally, the study investigates the effect of C9 substituents, providing insight into the potential for modification at this position in the target compound to modulate its pharmacological profile.

    Compound Description: This study focuses on the synthesis and characterization of novel copper(II) complexes incorporating the adenine analog 7atp [].

    Relevance: The ligand 7atp is structurally related to the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, sharing the core triazolo[1,5-a]pyrimidine moiety. The investigation of 7atp's coordination behavior and its ability to form multidimensional copper(II) complexes provides valuable insights into the potential metal-binding properties of the triazolopyrimidine scaffold.

N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine Derivatives

    Compound Description: This study describes the synthesis and cytotoxicity evaluation of a series of [, , ]triazolo[1,5-a]pyrimidine-7-amines against Bel-7402 and HT-1080 cancer cell lines []. The research identifies key structural features contributing to their anticancer activity.

    Relevance: These derivatives share the core [, , ]triazolo[1,5-a]pyrimidine scaffold with the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, emphasizing the relevance of this scaffold in medicinal chemistry, particularly for developing anticancer agents.

2-(2-Furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

    Compound Description: This compound, [(11)C]Preladenant, was developed as a PET tracer for imaging cerebral adenosine A2A receptors (A2ARs) []. The study demonstrated its favorable brain kinetics and suitability for mapping A2ARs in vivo.

    Relevance: This radiotracer shares a significant structural resemblance to the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, particularly the 2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine core. The key difference lies in the substituent at the 7-position, where [(11)C]Preladenant has a more complex side chain designed for PET imaging. This structural similarity and the tracer's affinity for A2ARs further suggest that the target compound might also exhibit biological activity, potentially interacting with adenosine receptors or similar targets.

2-cyanamido-pyrimidines

    Compound Description: These compounds were obtained through a novel ring transformation reaction of [, , ]triazolo[1,5-a]pyrimidine N-ylides []. The study explored the generation and reactivity of these ylides, leading to the formation of 2-cyanamidopyrimidines.

    Relevance: This study highlights a specific chemical transformation involving the [, , ]triazolo[1,5-a]pyrimidine core, which is also present in the target compound 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine. While the 2-cyanamidopyrimidines are structurally distinct from the target compound, the research emphasizes the chemical reactivity of the triazolopyrimidine scaffold and its potential for undergoing ring transformations.

7-aryl(alkyl)1,2,4-triazolo[1,5-a]pyrimidines

    Compound Description: This work focuses on the synthesis of 7-aryl(alkyl)1,2,4-triazolo[1,5-a]pyrimidines through cyclocondensation reactions, highlighting a common approach to constructing this heterocyclic system [].

    Relevance: The synthesis of these 7-aryl(alkyl)1,2,4-triazolo[1,5-a]pyrimidines directly relates to the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, as they share the same core structure. Understanding these general synthetic methods can be valuable for devising strategies to prepare the target compound or its analogs.

Polyheterocyclic Ring Systems Incorporating Triazolo[1,5-a]pyrimidine

    Compound Description: This study involves the synthesis and evaluation of various tricyclic and tetracyclic ring systems incorporating the triazolo[1,5-a]pyrimidine skeleton as potential antioxidant agents [].

    Relevance: This research highlights the versatility of the triazolo[1,5-a]pyrimidine scaffold, also found in 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, as a building block for constructing diverse heterocyclic systems. Although the specific compounds synthesized differ from the target compound, the study's emphasis on the triazolopyrimidine core and its potential for creating molecules with desirable properties like antioxidant activity provides valuable context.

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

    Compound Description: This research describes the synthesis and in vitro antitumor activity of a novel 1,2,4-triazolo[4,3-a]pyrimidine derivative against A-549 (lung cancer) and HepG-2 (liver cancer) cell lines []. The study highlights the compound's potent cytotoxic effects compared to cisplatin.

    Relevance: While the core heterocyclic structure is a 1,2,4-triazolo[4,3-a]pyrimidine, which is isomeric to the [, , ]triazolo[1,5-a]pyrimidine found in 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, this research is relevant due to the shared interest in triazolopyrimidine derivatives as potential anticancer agents. The study's findings emphasize the biological significance of this class of compounds and provide a comparative context for exploring the structure-activity relationships and anticancer potential of 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine.

5-chloro-7-methyl(8) and 7-methyl-l,2,4-triazolo[1,5-a]pyrimidine (10)

    Compound Description: This research focuses on developing an unambiguous synthesis for substituted 1,2,4-triazolo[1,5-a]pyrimidines, particularly 5-chloro-7-methyl and 7-methyl derivatives []. The study aims to differentiate these isomers from their 5-methyl counterparts.

    Relevance: This study is directly relevant to the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, as it focuses on the synthesis and characterization of closely related 1,2,4-triazolo[1,5-a]pyrimidines. The detailed analysis of isomeric structures within this class of compounds provides valuable context for understanding the structural features and potential synthetic challenges associated with preparing the target compound.

Bis(7-amino-1,2,4-triazolo[1,5-a]pyrimidin-4-ium) bis(oxalato-κ2O1,O2)cuprate(II) dihydrate

    Compound Description: This research reports the crystal structure of a copper(II) complex incorporating 7-amino-1,2,4-triazolo[1,5-a]pyrimidine as a ligand []. The study investigates the coordination mode of the ligand and the hydrogen-bonding interactions stabilizing the crystal lattice.

    Relevance: The 7-amino-1,2,4-triazolo[1,5-a]pyrimidine ligand in this complex shares the core triazolo[1,2,4]triazolo[1,5-a]pyrimidine moiety with the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine. The study's findings, particularly regarding the protonation state and coordination behavior of the ligand, provide valuable information for understanding the potential metal-binding properties of the target compound.

1-Hydroxyimidazoles derived from 6-Nitro-1,2,4-triazolo[1,5-a]pyrimidines

    Compound Description: This research describes an unusual synthesis of 1-hydroxyimidazoles through the reaction of 6-nitro-1,2,4-triazolo[1,5-a]pyrimidines with benzylamine []. The study highlights a unique chemical transformation involving the triazolopyrimidine scaffold.

    Relevance: Although the 1-hydroxyimidazoles are structurally distinct from the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, this research is relevant because it underscores the chemical reactivity of the triazolopyrimidine core structure. The study demonstrates that this scaffold can undergo unexpected rearrangements under specific reaction conditions, leading to the formation of different heterocyclic systems.

Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives

    Compound Description: This research focuses on the design, synthesis, and biological evaluation of novel pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivatives as potential anticancer agents []. The study highlights their cytotoxicity against cervical and breast cancer cell lines and investigates their mechanism of action.

    Relevance: These pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivatives share the same core heterocyclic system as the target compound, 7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, emphasizing the significance of this scaffold in medicinal chemistry, particularly for developing anticancer agents.

(Thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines

  • Compound Description: This study investigates the selective cyclization modes of methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates to synthesize (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines [].

Properties

Product Name

7-{[1,1'-BIPHENYL]-4-YL}-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

IUPAC Name

2-(furan-2-yl)-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C21H14N4O

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H14N4O/c1-2-5-15(6-3-1)16-8-10-17(11-9-16)18-12-13-22-21-23-20(24-25(18)21)19-7-4-14-26-19/h1-14H

InChI Key

RUKXHSWQBPVQRH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)C5=CC=CO5

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)C5=CC=CO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.